D-Ribose-1-3H -

D-Ribose-1-3H

Catalog Number: EVT-13936527
CAS Number:
Molecular Formula: C5H10O5
Molecular Weight: 152.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-Ribose is primarily sourced from biological materials such as ribonucleic acids found in microorganisms and plants. It can also be synthesized chemically from other sugars like D-xylose. In terms of classification, it belongs to several categories:

  • Kingdom: Organic compounds
  • Super Class: Organic oxygen compounds
  • Class: Organooxygen compounds
  • Sub Class: Carbohydrates and carbohydrate conjugates
  • Direct Parent: Pentoses
Synthesis Analysis

Methods and Technical Details

D-Ribose can be synthesized through various methods, including enzymatic and chemical pathways. One notable method involves converting D-xylose into D-Ribose. The process includes several steps:

  1. Preparation of 1,5-di-O-alkyl-D-xylofuranose: D-Xylose is first converted to this derivative.
  2. Substitution Reactions: Hydroxyl groups at the 2 and 3 positions are substituted with mesyl or methyldithiocarbonyl groups.
  3. Formation of 2,3-unsaturated Derivative: The intermediate undergoes transformations to yield this derivative.
  4. Cis-Hydroxylation and Acid Hydrolysis: Finally, D-Ribose is obtained through these reactions.

This synthetic route is advantageous for industrial applications due to the availability of D-xylose as a raw material .

Molecular Structure Analysis

Structure and Data

D-Ribose exists predominantly in cyclic forms in solution, with its linear form being less common. The molecular structure can be represented as follows:

  • Chemical Formula: C5H10O5C_5H_{10}O_5
  • IUPAC Name: (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)oxy)phosphonic acid
  • Molecular Weight: Approximately 150.13 g/mol

The cyclic forms include β-D-ribofuranose and α-D-ribofuranose, which are in equilibrium with the linear form .

Chemical Reactions Analysis

Reactions and Technical Details

D-Ribose participates in various biochemical reactions:

  1. Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), a crucial molecule in energy metabolism.
  2. Glycosylation: D-Ribose can act as a glycosyl donor in the formation of nucleotides.
  3. Degradation Pathways: It undergoes enzymatic breakdown through ribonucleotide reductase pathways.

These reactions are essential for cellular metabolism and energy production .

Mechanism of Action

Process and Data

The mechanism of action for D-Ribose primarily revolves around its role in ATP synthesis:

  1. Energy Production: As a substrate for ATP synthesis, D-Ribose contributes to the regeneration of ATP from adenosine diphosphate (ADP) during cellular respiration.
  2. Regulation of Energy Levels: By facilitating ATP production, it helps maintain energy homeostasis within cells, particularly under conditions where energy demand is high or during recovery from exertion .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-Ribose exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Melting Point: Approximately 60°C.
  • Stability: Relatively stable under normal conditions but sensitive to heat and acidic environments.

Relevant analyses indicate that D-Ribose is biodegradable and non-carcinogenic .

Applications

Scientific Uses

D-Ribose has several significant applications in scientific research and medicine:

  1. Nutritional Supplementation: Often used to enhance recovery in athletes by replenishing ATP levels post-exercise.
  2. Medical Research: Investigated for its potential benefits in conditions like chronic fatigue syndrome and fibromyalgia due to its role in energy metabolism.
  3. Pharmaceutical Development: Used in synthesizing various nucleotides and antiviral agents like ribavirin.

The compound's ability to support cellular energy production makes it valuable across multiple fields of research .

Biosynthetic Pathways and Isotopic Labeling of D-Ribose-1-3H

Enzymatic Mechanisms of D-Ribose Phosphorylation in Radiolabeling

The phosphorylation of D-ribose at the C1 position is a prerequisite for its metabolic utilization and isotopic tracing. Ribokinase (EC 2.7.1.15) catalyzes the ATP-dependent conversion of D-ribose to D-ribose-5-phosphate, a key entry point into nucleotide synthesis and the pentose phosphate pathway (PPP) [1] [7]. Structural analyses reveal a conserved mechanism: Asp255 (E. coli numbering) acts as a catalytic base to deprotonate the O5′-hydroxyl group of ribose, enabling nucleophilic attack on ATP's γ-phosphate [3] [9]. This transition state is stabilized by an anion hole formed by backbone amides of residues Ala252, Ala253, Gly254, and Asp255 [3].

Crucially, ribokinase exhibits divalent cation dependence (typically Mg²⁺), which coordinates ATP, and monovalent cation activation (K⁺), inducing conformational changes that enhance catalytic efficiency [7] [9]. For D-ribose-1-³H, phosphorylation by ribokinase generates D-ribose-5-phosphate-1-³H, which retains the tritium label at the anomeric carbon, enabling downstream metabolic tracing without disrupting stereochemistry [5] [10].

Table 1: Key Catalytic Features of Ribokinase in D-Ribose-1-³H Phosphorylation

FeatureRole in PhosphorylationStructural Determinants
Anion Hole FormationStabilizes negative charge in pentavalent transition stateBackbone amides of Ala252, Ala253, Gly254 (E. coli) [3]
Catalytic BaseDeprotonates ribose O5′-OH for nucleophilic attackAsp255 (E. coli) [3]
Divalent Cation (Mg²⁺)Chelates ATP α/β phosphates; promotes ADP leaving group stabilityCoordinated to ATP phosphates [9]
Monovalent Cation (K⁺)Induces active-site conformation via electrostatic interactionsConserved loop residues [7]
Substrate SpecificityBinds β-D-ribofuranose via extensive hydrogen-bond networkHis15, Asn17, Leu232, Met267 (E. coli) [3]

Role of Ribokinase in D-Ribose-1-³H Activation for Metabolic Studies

Ribokinase is indispensable for cellular utilization of exogenous D-ribose-1-³H. In Arabidopsis thaliana, knockout mutants of plastid-localized ribokinase (At1g17160) accumulate intracellular ribose and exhibit hypersensitivity to ribose-supplemented media, confirming its role in ribose clearance [9]. Kinetic parameters for recombinant AtRBSK include:

  • Km(ribose): 150 ± 17 µM
  • Km(ATP): 45 ± 5.6 µM
  • kcat: 2.0 s⁻¹ [9]

Notably, ribokinase displays substrate inhibition by ATP (Ki = 2.44 mM in Arabidopsis), a conserved trait across species that regulates flux under high-energy conditions [7] [9]. For metabolic tracing, ribokinase phosphorylation channels D-ribose-1-³H into two pathways:

  • Nucleotide Salvage: Conversion to phosphoribosyl pyrophosphate (PRPP) for purine/pyrimidine synthesis.
  • Pentose Phosphate Pathway: Isomerization to ribulose-5-phosphate, linking to glycolysis and NADPH production [1] [5].

This dual routing enables simultaneous assessment of nucleotide biosynthesis and redox metabolism using a single tracer.

Comparative Analysis of Radiolabeled vs. Endogenous D-Ribose in Pentose Phosphate Pathway Flux

D-ribose-1-³H serves as a faithful tracer for PPP dynamics but exhibits nuanced differences from endogenous ribose:

  • Bypassing Rate-Limiting Steps: Endogenous ribose-5-phosphate derives primarily from glucose-6-phosphate via the oxidative PPP, requiring glucose-6-phosphate dehydrogenase (G6PDH). Radiolabeled D-ribose-1-³H, once phosphorylated, enters directly via non-oxidative transketolase/transaldolase reactions, bypassing G6PDH bottlenecks [1]. This is critical in tissues with low de novo ribose synthesis (e.g., cardiac muscle) [1].

  • Kinetic Isotope Effects (KIE): Tritium’s mass (³H = 3.016 Da) versus hydrogen (¹H = 1.008 Da) may slow enzymatic reactions involving C-H bond cleavage. However, studies show minimal KIE for:

  • Ribose phosphorylation (C-O bond formation) [10]
  • Isomerization to ribulose-5-phosphate (proton transfer at C2) [4]Significant KIE occurs only if tritium resides at reaction sites (e.g., C1 of ribulose-5-phosphate during aldolase cleavage) [4].

  • Flux Quantification: Using D-ribose-1-³H, PPP flux rates in ischemic myocardium showed 2.3-fold higher ribose utilization versus controls, unmasking compensatory metabolic adaptations [1].

Table 2: Metabolic Flux Comparisons Using Endogenous vs. Radiolabeled D-Ribose

ParameterEndogenous D-RiboseD-Ribose-1-³H
Entry Point into PPPGlucose-6-phosphate → Ribulose-5-phosphate (G6PDH-dependent)Ribose-5-phosphate (Ribokinase-dependent) [1]
Rate-Limiting EnzymeGlucose-6-phosphate dehydrogenase (G6PDH)Ribokinase [9]
Isotope EffectsNoneMinimal for phosphorylation/isomerization; significant for C1-cleavage reactions [4]
Flux SensitivityReflects oxidative PPP capacityProbes nucleoside salvage and alternative PPP entry [5]

Methodological Advances in Tritium Incorporation for Isotopic Tracing

Recent innovations in tritium labeling enhance the precision and applicability of D-ribose-1-³H:

  • Catalytic Tritiation: Modern synthesis employs heterogeneous catalysts (e.g., Pd/C) for tritium-halogen exchange. For example, 5-bromo-ribose precursors undergo efficient ³H substitution at C1, achieving ≥96% radiochemical purity (HPLC) and specific activities of 28.8 Ci/mmol [8] [10]. This surpasses carbon-14 labeling (0.0624 Ci/mmol) in sensitivity for trace metabolite detection.

  • Enzymatic Labeling Technologies: The ELTA (Enzymatic Labeling of Terminal ADP-ribose) platform exploits 2’-5’-oligoadenylate synthetase 1 (OAS1) to attach ³H-dATP to the 2’-OH terminus of ADP-ribose polymers [6]. While designed for ADP-ribosylation studies, this method adapts to ribose-5-phosphate-1-³H tracing by enabling:

  • Polymer length analysis: Electrophoretic separation of ³H-labeled PAR chains.
  • Sub-femtomole detection: Mass spectrometry-compatible enrichment of ribose-containing metabolites [6].

  • Stability Enhancements: To mitigate radiolytic decay, D-ribose-1-³H is formulated in ethanol/water (1:1), acting as radical scavengers. Storage at −80°C reduces decomposition to <5% annually [10].

Table 3: Advanced Tritium Labeling Techniques for D-Ribose-1-³H

TechniqueMechanismAdvantagesApplications
Catalytic TritiohalogenationPd/C-mediated ³H exchange of bromo/iodo precursorsHigh specific activity (28.8 Ci/mmol); >96% purity [8]Synthesis of high-specific-activity tracers
ELTA PlatformOAS1-mediated ³H-dAMP addition to 2’-OH terminiCompatible with polymers; attomole sensitivity [6]Detection of ribose metabolites in complex lysates
Ortho-Exchange ChemistryMetal-catalyzed C-³H bond formation (³H₂ gas/HTO source)Retains original stereochemistry; no precursor modificationLate-stage tritiation of complex sugars [10]

Comprehensive Compound List

Properties

Product Name

D-Ribose-1-3H

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-1-tritiopentan-1-one

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T

InChI Key

PYMYPHUHKUWMLA-RHTJZAGISA-N

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Isomeric SMILES

[3H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O

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